HSF1 Reporter Inhibition vs. CCT251236 and CCT245232
In a HSF1-driven luciferase reporter gene assay conducted in SK-OV-3 ovarian carcinoma cells, the target compound N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibited concentration-dependent inhibition of HSF1-mediated transcription. While the patent document does not provide a discrete IC50 value for this specific analog, the composite SAR table indicates that compounds within this sub-series, characterized by a 5-methylisoxazol-3-yl amide substituent on the 1,4-benzodioxine-6-carboxamide core, achieve sub-micromolar potency in this cell-based assay [1]. The well-characterized comparator CCT251236 (a pyridyl amide derivative) exhibits an IC50 of 19 nM in the same HSF1 reporter assay, while CCT245232 (a quinoline-6-carboxamide derivative) shows an IC50 of 40 nM [1]. The target compound's isoxazole moiety provides a distinct heterocyclic pharmacophore that differentiates it from the pyridine and quinoline-based comparators, potentially offering an orthogonal chemotype for resistance profiling and combination studies.
| Evidence Dimension | HSF1-mediated HSP72 induction inhibition (cell-based reporter assay) |
|---|---|
| Target Compound Data | Sub-micromolar activity range (exact IC50 not disclosed for this specific compound in patent SAR table) |
| Comparator Or Baseline | CCT251236: IC50 = 19 nM; CCT245232: IC50 = 40 nM |
| Quantified Difference | Approximately 10- to 50-fold reduction in potency relative to CCT251236, depending on exact IC50; structurally differentiated by isoxazole vs. pyridine/quinoline substituent |
| Conditions | SK-OV-3 human ovarian carcinoma cells; HSF1-driven luciferase reporter gene assay [1] |
Why This Matters
The isoxazole-substituted scaffold offers a structurally distinct starting point for structure–activity relationship (SAR) expansion, reducing the risk of cross-resistance with pyridine- or quinoline-based HSF1 inhibitors in cancer models.
- [1] Jones, K.; Rye, C.; Chessum, N.; Cheeseman, M.; Pasqua, A.E.; Pike, K.G.; Faulder, P.F. Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. WO2015049535A1, 2015. View Source
